

An In-depth Technical Guide on (5-(Benzylxy)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

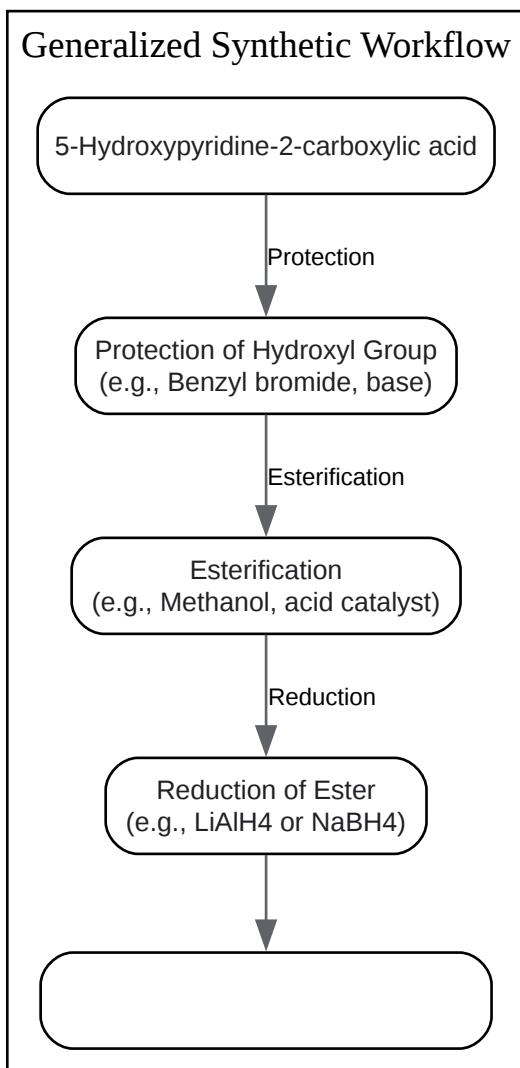
Compound Name: (5-(Benzylxy)pyridin-2-yl)methanol

Cat. No.: B1279645

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of **(5-(Benzylxy)pyridin-2-yl)methanol**, a key building block in synthetic chemistry, summarizing its core properties and relevant experimental data.

Core Molecular Data


The fundamental chemical properties of **(5-(Benzylxy)pyridin-2-yl)methanol** are summarized below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C ₁₃ H ₁₃ NO ₂ [1] [2]
Molecular Weight	215.25 g/mol [1] [2]
CAS Number	59781-11-2 [1] [2]
Melting Point	67-68 °C [1] [2]
Boiling Point	383.2±32.0 °C (Predicted) [1]
Density	1.188±0.06 g/cm ³ (Predicted) [1]
Storage Temperature	2-8°C [1] [2]

Synthesis and Experimental Protocols

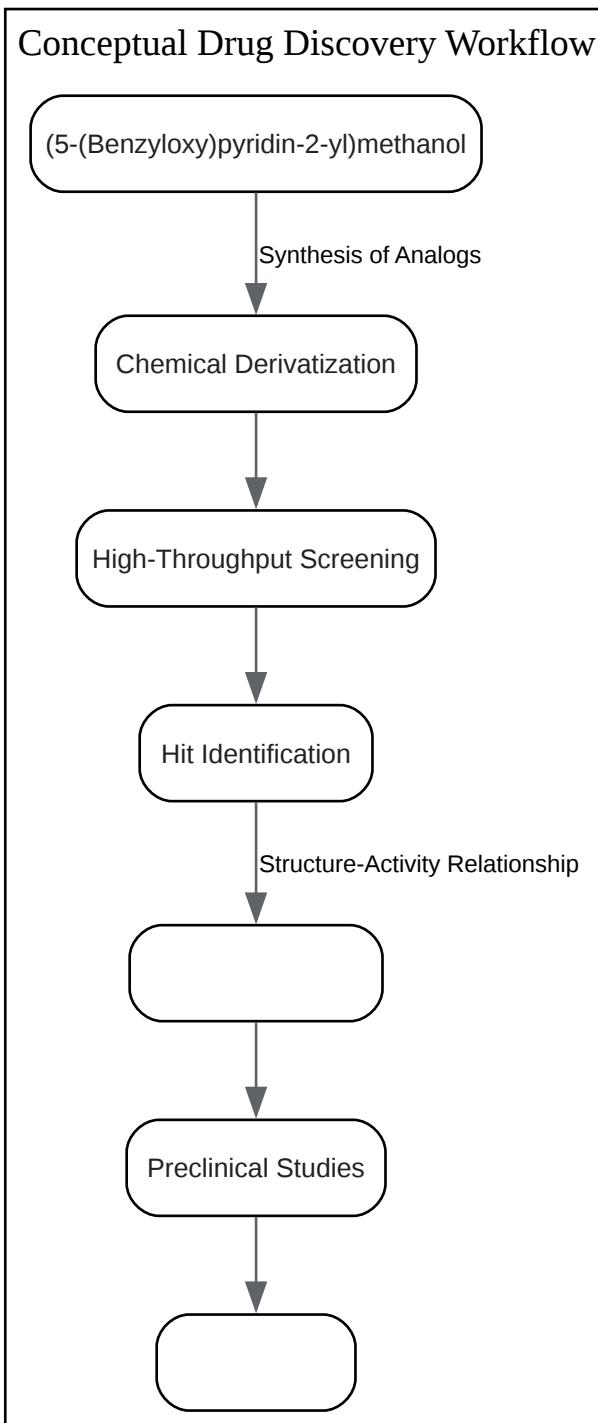
While specific, detailed experimental protocols for the synthesis of **(5-(BenzylOxy)pyridin-2-yl)methanol** are not extensively documented in publicly available literature, general synthetic strategies for related pyridyl methanol derivatives offer valuable insights. The synthesis of such compounds often involves the reduction of a corresponding pyridine-2-carboxylic acid or its ester.

A plausible synthetic route, based on common organic chemistry principles, is visualized in the workflow diagram below. This generalized pathway illustrates the key transformations that could be employed to synthesize the target molecule.

[Click to download full resolution via product page](#)

A generalized synthetic pathway for **(5-(BenzylOxy)pyridin-2-yl)methanol**.

Note on Experimental Execution: The selection of reagents and reaction conditions, such as solvent, temperature, and reaction time, would require careful optimization in a laboratory setting. For instance, the choice of reducing agent in the final step would depend on the presence of other functional groups in the molecule.


Applications in Drug Development and Research

Pyridyl methanol derivatives are significant in medicinal chemistry. They serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation, inflammation, and skin disorders.^[3] The development of potent and selective TRPV3 antagonists is an active area of research for new analgesic and anti-inflammatory drugs.^[3]

The structural motif of a substituted pyridine ring connected to a methylene alcohol is a common feature in a variety of biologically active compounds. The benzyloxy group, in particular, can serve as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield the free phenol, a common pharmacophore.

While no direct involvement of **(5-(BenzylOxy)pyridin-2-yl)methanol** in specific signaling pathways has been documented, its derivatives could potentially interact with a range of biological targets, underscoring the importance of this class of compounds in the exploration of new therapeutic agents. The logical progression from a building block like this to a potential drug candidate is a foundational concept in pharmaceutical research.

The following diagram illustrates a conceptual workflow for the utilization of a chemical intermediate like **(5-(BenzylOxy)pyridin-2-yl)methanol** in a drug discovery program.

[Click to download full resolution via product page](#)

Conceptual workflow from a chemical intermediate to clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]
- 2. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on (5-(Benzyl)oxy)pyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279645#5-benzyl-oxy-pyridin-2-yl-methanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com